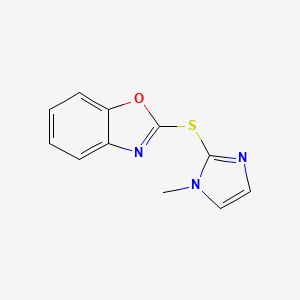![molecular formula C9H9Cl2N5 B7530055 N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine, commonly known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of cytokines and the subsequent activation of immune cells. This results in the destruction of tumor cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It increases the production of cytokines such as TNF-α and IFN-γ, activates immune cells such as macrophages and natural killer cells, and inhibits tumor angiogenesis. DMXAA has also been shown to induce apoptosis (programmed cell death) in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor angiogenesis, making it a useful tool for studying cancer biology. However, DMXAA has been shown to have limited efficacy in certain types of tumors, and its mechanism of action may not be fully understood.
Orientations Futures
There are several potential future directions for the study of DMXAA. One area of research is the development of combination therapies that include DMXAA and other anti-cancer agents. Another direction is the investigation of the STING pathway and its role in immune system activation. Additionally, further studies are needed to determine the optimal dosing and administration of DMXAA for maximum efficacy.
Méthodes De Synthèse
DMXAA can be synthesized through a multistep process starting with the reaction of 2,6-dichlorobenzaldehyde with methylamine to form N-(2,6-dichlorobenzyl)methylamine. This compound is then reacted with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product of DMXAA.
Applications De Recherche Scientifique
DMXAA has been studied for its potential as an anti-cancer agent. It was found to induce tumor necrosis through the activation of the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA was also shown to inhibit tumor angiogenesis, the process by which tumors create new blood vessels to support their growth.
Propriétés
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5/c1-16-9(13-14-15-16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUQPPKHHOCANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

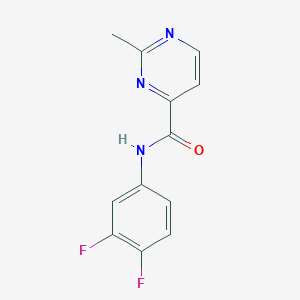
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
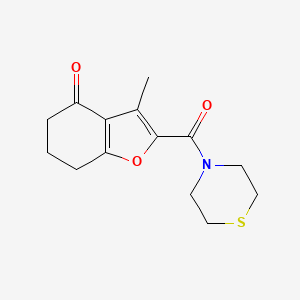
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
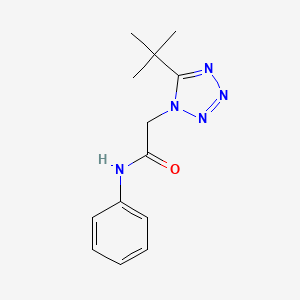
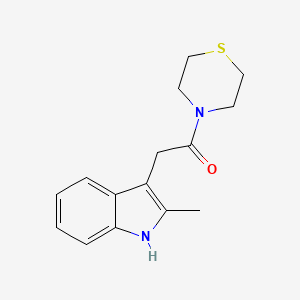
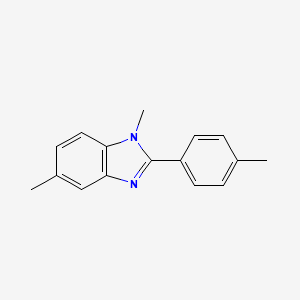
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
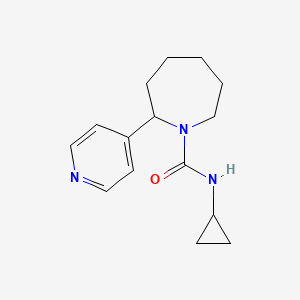
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
